10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline is a heterocyclic aromatic compound that features a benzo[h]quinoline core substituted with a trifluoromethyl group at the 4-position of the phenyl ring.
Vorbereitungsmethoden
The synthesis of 10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline can be achieved through cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid. The choice of catalyst and reaction conditions depends on the substituents present at the triple bond .
Analyse Chemischer Reaktionen
10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline has several scientific research applications:
Medicinal Chemistry: It exhibits antibacterial, anticancer, and antioxidant activities, making it a valuable scaffold for drug development
Materials Science: The compound’s fluorescence properties are exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Its bioactivity is studied in various biological assays to understand its potential as an enzyme inhibitor and its role in cellular pathways.
Wirkmechanismus
The mechanism of action of 10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the inhibition of specific enzymes and disruption of cellular pathways, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline can be compared with other benzo[h]quinoline derivatives and fluorinated quinolines. Similar compounds include:
Benzo[c]acridines: These compounds share a similar core structure and exhibit comparable biological activities.
Fluoroquinolines: These compounds are known for their antibacterial properties and are widely used in medicinal chemistry.
4-(Trifluoromethyl)phenyl derivatives: These compounds also contain the trifluoromethyl group, which imparts unique chemical properties and enhances biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which combines the properties of both the benzo[h]quinoline core and the trifluoromethyl group, resulting in a compound with diverse applications and significant research interest.
Eigenschaften
Molekularformel |
C20H12F3N |
---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
10-[4-(trifluoromethyl)phenyl]benzo[h]quinoline |
InChI |
InChI=1S/C20H12F3N/c21-20(22,23)16-10-8-13(9-11-16)17-5-1-3-14-6-7-15-4-2-12-24-19(15)18(14)17/h1-12H |
InChI-Schlüssel |
QINFUDFCAGICFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(F)(F)F)C4=C(C=CC=N4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.